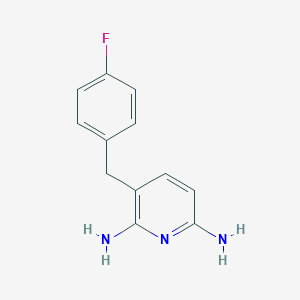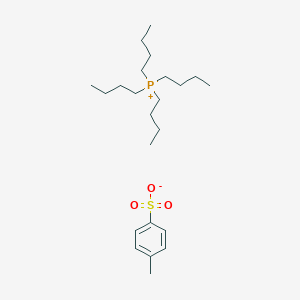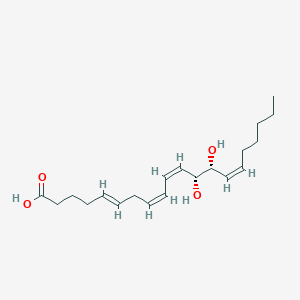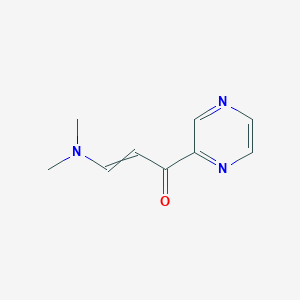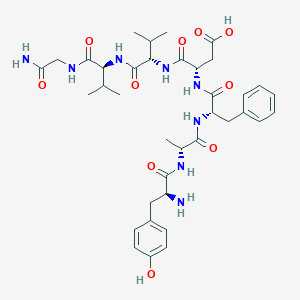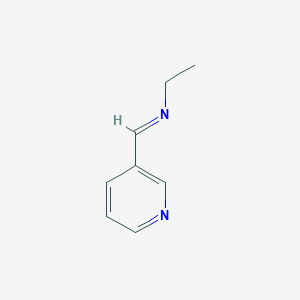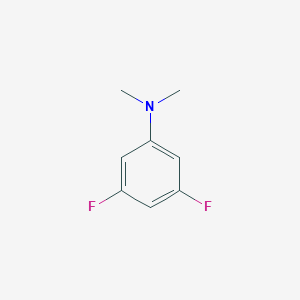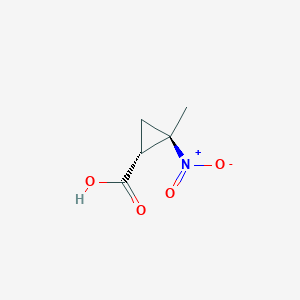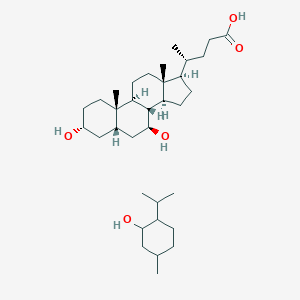
Ursometh
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ursometh is a naturally occurring triterpenoid compound that has been used in traditional medicine for centuries. It is found in the bark of various trees, including the birch tree, and has been used to treat a variety of ailments, including inflammation, pain, and fever. In recent years, Ursometh has gained attention from the scientific community due to its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of Ursometh is still not fully understood, but it is thought to work by modulating various signaling pathways in the body. It has been shown to activate the nuclear factor kappa B (NF-kB) pathway, which plays a key role in regulating inflammation and immune responses. It has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
Ursometh has a number of biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It has also been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Ursometh in lab experiments is that it is a naturally occurring compound that can be easily synthesized from plant sources. This makes it relatively inexpensive and easy to obtain. However, one limitation of using Ursometh in lab experiments is that its mechanism of action is still not fully understood, which makes it difficult to design experiments that can accurately measure its effects.
Direcciones Futuras
There are many potential future directions for research on Ursometh. One area of interest is its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as a cancer therapy, either alone or in combination with other drugs. Additionally, researchers are interested in exploring Ursometh's potential as an antiviral agent, particularly in the context of emerging viral infections such as COVID-19.
Métodos De Síntesis
Ursometh can be synthesized from the bark of the birch tree using a variety of methods. One common method involves extracting the bark with a solvent, such as ethanol, and then purifying the compound using chromatography. Another method involves using enzymes to convert the precursor compounds in the bark into Ursometh.
Aplicaciones Científicas De Investigación
Ursometh has been the subject of numerous scientific studies, and its potential therapeutic properties have been investigated in a variety of contexts. Some of the most promising areas of research include its potential anti-inflammatory, anti-cancer, and anti-viral properties.
Propiedades
Número CAS |
122018-96-6 |
|---|---|
Nombre del producto |
Ursometh |
Fórmula molecular |
C34H60O5 |
Peso molecular |
548.8 g/mol |
Nombre IUPAC |
(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid;5-methyl-2-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C24H40O4.C10H20O/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26;1-7(2)9-5-4-8(3)6-10(9)11/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28);7-11H,4-6H2,1-3H3/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-;/m1./s1 |
Clave InChI |
KJPXEYQYWBUMAF-FUXQPCDDSA-N |
SMILES isomérico |
CC1CCC(C(C1)O)C(C)C.C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES |
CC1CCC(C(C1)O)C(C)C.CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
SMILES canónico |
CC1CCC(C(C1)O)C(C)C.CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Sinónimos |
UDCA-menthol Ursometh |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



